molecular formula C16H16BrNO B262257 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide

2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B262257
M. Wt: 318.21 g/mol
InChI Key: AXYBNCXCMVFGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of materials science and biomedicine. BDPA belongs to the family of amide compounds and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide is not well understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide has been shown to bind to proteins such as bovine serum albumin and human serum albumin, and it has also been shown to interact with DNA and RNA.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide in lab experiments is its stability and ease of use. 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide is a stable compound that can be easily synthesized and purified, making it an ideal candidate for use in various types of experiments. However, one of the limitations of using 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide is its potential toxicity, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research involving 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide. One area of research is the development of new methods for synthesizing 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide and related compounds, which could lead to the discovery of new materials and drugs. Another area of research is the study of the mechanisms of action of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide and its effects on biological systems, which could provide insights into the development of new treatments for diseases. Additionally, the use of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide as a spin probe and fluorescent probe in materials science and biomedicine is an area of active research, with potential applications in fields such as drug discovery and medical imaging.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide involves a series of chemical reactions, starting with the reaction between 4-bromoaniline and 2,6-dimethylbenzoyl chloride to form 2-(4-bromophenyl)-2,6-dimethylbenzamide. This intermediate compound is then reacted with acetic anhydride and sodium acetate to form 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide. The synthesis of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide is a complex process that requires careful control of reaction conditions to ensure the formation of a pure product.

Scientific Research Applications

2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of science, including materials science and biomedicine. In materials science, 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide has been used as a spin probe for electron paramagnetic resonance spectroscopy, which is a powerful technique for studying the structure and properties of materials. 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide has also been used as a fluorescent probe for imaging biological systems, including cells and tissues.

properties

Product Name

2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H16BrNO/c1-11-4-3-5-12(2)16(11)18-15(19)10-13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

AXYBNCXCMVFGLM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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